6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This tricyclic carboxamide derivative features a complex fused-ring system with functional groups including an imino (NH), oxo (C=O), and propenyl (allyl) substituent. The compound’s allyl group may confer reactivity as a Michael acceptor, enabling covalent interactions with biological targets.
Properties
Molecular Formula |
C22H27N5O3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H27N5O3/c1-5-9-24-21(28)16-12-17-20(26(19(16)23)10-6-11-30-14(2)3)25-18-8-7-15(4)13-27(18)22(17)29/h5,7-8,12-14,23H,1,6,9-11H2,2-4H3,(H,24,28) |
InChI Key |
SEPYEEFKWMJQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NCC=C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the imino and oxo groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butylhydroperoxide (TBHP) can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its tricyclic structure could impart interesting mechanical and chemical properties to materials.
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is not fully understood. its structure suggests it could interact with various molecular targets, including enzymes and receptors. The presence of the imino and oxo groups indicates it could participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Compounds
The following table summarizes key comparisons with analogous compounds, emphasizing structural motifs, bioactivities, and genomic contexts:
Mechanistic and Genomic Insights
Structural Similarity and MOA Predictions :
Computational studies (e.g., molecular docking and transcriptome analysis) suggest that compounds with shared scaffolds, like tricyclic cores, may target overlapping pathways. For instance, lankacidin C’s DNA-binding activity could imply similar mechanisms for the target compound, though its carboxamide group might enable distinct protein interactions .- This contrasts with pyoverdine BGCs, which are highly conserved across Pseudomonas spp. .
Synthetic Modifications :
The allyl group introduces reactivity absent in natural analogs like lankacidin C. Such modifications are reminiscent of synthetic estrogen analogs (e.g., triphenylethylene derivatives), where functional group additions drastically alter bioactivity .
Bioactivity and Antimicrobial Potential
While direct antimicrobial data for the target compound are lacking, Pseudomonas-derived compounds often exhibit broad-spectrum activity. For example:
Biological Activity
6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of approximately 446.54 g/mol. Its structure includes several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N6O3 |
| Molecular Weight | 446.54 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
The mechanism of action for this compound involves interaction with various biological targets, including enzymes and receptors. Its tricyclic structure enables it to modulate the activity of these targets, potentially leading to therapeutic effects such as:
- Inhibition of cancer cell proliferation : Similar compounds have shown efficacy in inhibiting enzymes involved in cancer progression.
- Antimicrobial activity : The compound may exhibit properties that inhibit microbial growth.
Biological Activity Studies
Recent studies have explored the biological activities of this compound through various assays and models.
Case Study: Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. For instance:
- Cell Line Tested : DLD1 human colon cancer cells
- Concentration : 15 µM
- Result : Increased multipolar mitosis observed, indicating disruption of normal mitotic processes.
Table of Biological Activities
Pharmacological Targets
This compound has been shown to interact with several pharmacological targets:
- Kinases : Inhibition of kinases involved in cell signaling pathways.
- Enzymes : Interaction with enzymes that regulate cell cycle progression and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
